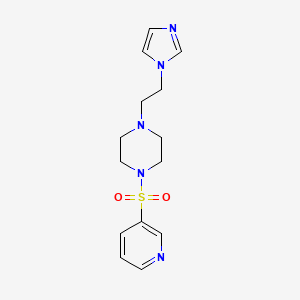
1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a zwitterionic buffer that is commonly used in biological and biochemical applications due to its ability to maintain the pH of solutions within a narrow range. PIPES has several advantages over other buffers, including its low UV absorbance and low toxicity.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Antimycobacterial Activity
Researchers have explored the design and synthesis of novel compounds based on the structure of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine, demonstrating significant antimycobacterial activities. For instance, imidazo[1,2-a]pyridine-3-carboxamides derivatives, including those with a piperazinyl linker, showed considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. These compounds were identified as potential scaffolds for further structure-activity relationship (SAR) studies, highlighting their importance in developing new antimycobacterial agents (Lv et al., 2017).
Synthesis and Antimicrobial Evaluation
Another research direction involves the synthesis of piperazine derivatives and evaluating their antimicrobial properties. Derivatives of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine have been synthesized and shown to exhibit excellent antibacterial and antifungal activities, outperforming standard drugs in some cases. This suggests the potential of these compounds as leads for the development of new antimicrobial agents (Rajkumar et al., 2014).
Development of ACAT-1 Inhibitors
The compound has also been investigated in the context of acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitors. Modifications incorporating a piperazine unit have led to enhanced aqueous solubility and oral absorption, making these derivatives promising candidates for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Anticancer Activity and Molecular Docking Studies
The framework of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine has been utilized to synthesize compounds with potential anticancer activities. Some derivatives have been synthesized and evaluated against various cancer cell lines, with molecular docking studies providing insights into their mechanisms of action. These compounds have shown promising results, indicating their potential for further development as anticancer agents (Al-Soud et al., 2021).
Synthesis for Antimicrobial and Antifungal Applications
Further research has synthesized new pyridine derivatives of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine, exhibiting significant antimicrobial and antifungal activities. These findings underscore the potential of such derivatives in developing new treatments for infectious diseases (Patel et al., 2009).
Eigenschaften
IUPAC Name |
1-(2-imidazol-1-ylethyl)-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c20-22(21,14-2-1-3-15-12-14)19-10-8-17(9-11-19)6-7-18-5-4-16-13-18/h1-5,12-13H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVBFMLCIHZBST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-imidazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrobromide](/img/structure/B2408799.png)
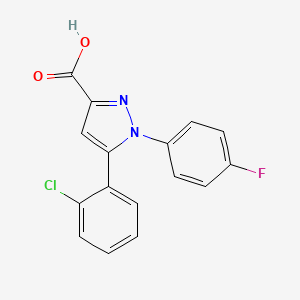
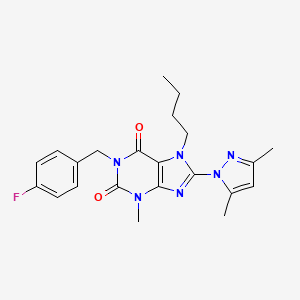
![4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2408804.png)
![2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408805.png)


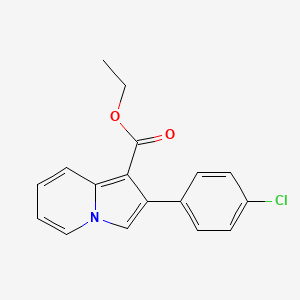
![2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol;hydrochloride](/img/structure/B2408811.png)
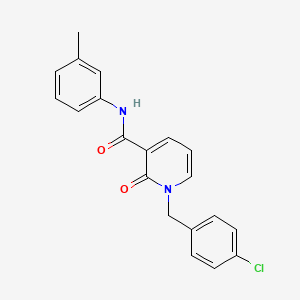
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2408814.png)
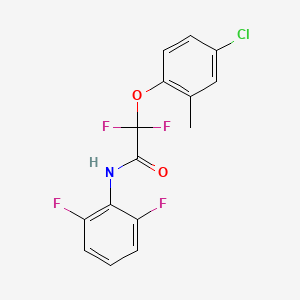
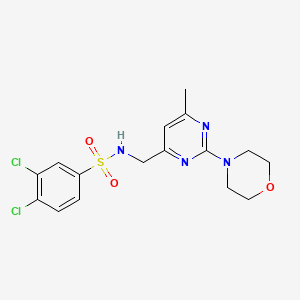
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2408817.png)